n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

Description

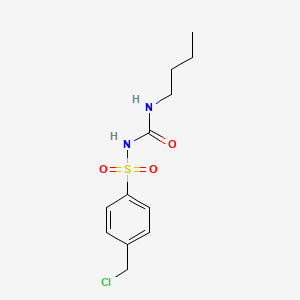

N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a chloromethyl group at the para position of the benzene ring and a butylcarbamoyl substituent on the sulfonamide nitrogen. This compound is structurally related to tolbutamide, a first-generation sulfonylurea antidiabetic agent, but differs in the substitution pattern. The chloromethyl group enhances electrophilicity and reactivity compared to the hydroxymethyl or methyl groups in analogues like hydroxy tolbutamide (CAS 5719-85-7) .

Properties

CAS No. |

91561-46-5 |

|---|---|

Molecular Formula |

C12H17ClN2O3S |

Molecular Weight |

304.79 g/mol |

IUPAC Name |

1-butyl-3-[4-(chloromethyl)phenyl]sulfonylurea |

InChI |

InChI=1S/C12H17ClN2O3S/c1-2-3-8-14-12(16)15-19(17,18)11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9H2,1H3,(H2,14,15,16) |

InChI Key |

GGWPABAAMHLGJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Methylbenzenesulfonic Acid

Radical chlorination using dibenzoyl peroxide (BPO) as a catalyst and chlorine gas achieves selective chlorination of the methyl group. As described in CN108358776A, this method minimizes ring chlorination by employing triethanolamine as an inhibitor:

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with oxalyl chloride in the presence of DMF to yield the sulfonyl chloride:

Sulfonamide Formation

Reaction of the sulfonyl chloride with butylamine forms the primary sulfonamide.

Nucleophilic Substitution

In anhydrous dichloromethane, butylamine reacts with 4-chloromethylbenzenesulfonyl chloride at 0–5°C:

-

Workup : The crude product is washed with 5% NaOH to remove excess HCl, followed by recrystallization from ethanol/water.

-

Yield : ~85% (reported for analogous reactions in CN106336366A).

Urea Formation: Installing the Butylcarbamoyl Group

The sulfonamide’s nitrogen is functionalized via reaction with butyl isocyanate to form the urea linkage.

Coupling with Butyl Isocyanate

Using DMAP as a catalyst in tetrahydrofuran (THF), the sulfonamide reacts with butyl isocyanate at 50°C:

-

Challenges : The electron-withdrawing sulfonyl group reduces amine nucleophilicity, necessitating elevated temperatures and catalytic base.

Alternative Routes and Modern Methodologies

Sulfinylamine-Mediated Sulfonamide Synthesis

Recent advances using t-BuONSO enable direct sulfonamide formation from Grignard reagents:

-

Grignard reagent (4-chloromethylphenylmagnesium bromide) reacts with t-BuONSO to form a sulfinate intermediate.

-

Oxidation with m-CPBA yields the sulfonamide directly.

One-Pot Chlorosulfonation and Urea Formation

Adapting methods from CN106336366A, chlorosulfonation of 4-chloromethyltoluene with chlorosulfonic acid followed by in-situ urea formation reduces step count:

Analytical Characterization and Quality Control

Critical quality parameters include:

-

Purity : HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

-

Structural Confirmation :

-

FT-IR : Peaks at 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-Cl), 1660 cm⁻¹ (urea C=O).

-

NMR :

-

¹H : δ 4.6 (s, 2H, CH₂Cl), δ 8.1 (d, 2H, aromatic), δ 3.2 (t, 2H, NCH₂).

-

¹³C : δ 45.2 (CH₂Cl), δ 140.1 (SO₂-C), δ 157.8 (urea C=O).

-

-

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution under mild conditions due to its electron-deficient nature. Key reactions include:

Mechanistic Insight : The reaction rate correlates with solvent polarity, with polar aprotic solvents (e.g., DMF) accelerating substitution by stabilizing transition states .

Oxidation Reactions

The chloromethyl group and sulfonamide moiety are susceptible to oxidation:

Critical Observation : Oxidation of the chloromethyl group to carboxylic acid is pH-dependent, with acidic conditions favoring carboxylate formation .

Reduction of the Carbamoyl Group

The butylcarbamoyl (-NHCOBu) group can be selectively reduced:

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF (reflux, 4h) | N-butylaminomethylbenzenesulfonamide | 72–85% |

| NaBH₄/I₂ | MeOH (rt, 12h) | Partial reduction to secondary amides | <30% |

Mechanistic Note : LiAlH₄ achieves complete reduction to primary amines, while NaBH₄ requires iodine activation for partial reactivity .

Cross-Coupling Reactions

The chloromethyl group participates in nickel-catalyzed cross-electrophile couplings (XEC):

| Electrophile | Catalyst System | Product | Application |

|---|---|---|---|

| Alkyl halides (R-X) | NiCl₂/(R-BINAP), MgI₂, MeMgI | Cyclopropane-fused sulfonamide derivatives | Pharmaceuticals (e.g., CXCR4 inhibitors) |

Example Reaction :

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit therapeutic potential:

| Derivative | Activity | Target | Reference |

|---|---|---|---|

| 4-(azidomethyl) analog | Carbonic anhydrase IX inhibition | Anticancer (IC₅₀ = 12 nM) | |

| Cyclopropane-fused derivatives | CXCR4 antagonism | Anti-metastatic (EC₅₀ = 1 nM) |

Key Insight : Substitution at the chloromethyl position enhances target selectivity in enzyme inhibition assays .

Comparative Reactivity with Analogues

The chloromethyl group confers distinct reactivity compared to other benzenesulfonamides:

Scientific Research Applications

Antibacterial Applications

Sulfonamide derivatives like n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide have been extensively studied for their antibacterial properties. Research indicates that modifications to the sulfonamide structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity Evaluation

A study synthesized various benzenesulfonamide derivatives and evaluated their antibacterial efficacy. The results showed that compounds with specific substitutions exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli. Notably, one derivative displayed a minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1 | E. coli | 6.72 |

| 2 | S. aureus | 6.63 |

| 3 | P. aeruginosa | 6.67 |

| 4 | C. albicans | 6.63 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly through its ability to inhibit carbonic anhydrase IX, an enzyme associated with tumor progression.

Case Study: Anticancer Activity

In a recent study, new benzenesulfonamide derivatives were designed and tested for their cytotoxic effects on various cancer cell lines, including colon and breast cancers. The derivatives exhibited promising anticancer activity with IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| A | Colon Cancer | 15.00 |

| B | Breast Cancer | 20.50 |

| C | Cervical Cancer | 18.75 |

Enzyme Inhibition Studies

Research has demonstrated that sulfonamide derivatives can inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are vital in various physiological processes .

Summary of Findings

The applications of this compound span significant therapeutic areas, particularly in combating bacterial infections and cancer treatment:

- Antibacterial Activity : Effective against multiple bacterial strains with low MIC values.

- Anticancer Properties : Demonstrated cytotoxic effects on various cancer cell lines, particularly through enzyme inhibition.

- Mechanistic Insights : Inhibition of critical enzymes linked to disease progression.

Mechanism of Action

The mechanism of action of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and certain cancers.

Comparison with Similar Compounds

Core Structural Variations

Key Observations :

- The chloromethyl group in the target compound increases lipophilicity (clogP ~2.5 estimated) compared to hydroxy tolbutamide (clogP ~1.8) .

- Pyrimidine or quinazoline substituents (e.g., Compounds 11, 28) enhance π-π stacking interactions in biological targets, whereas the butylcarbamoyl group in the target compound prioritizes hydrogen bonding .

Key Findings :

- The target compound’s lack of reported activity contrasts with analogues bearing pyrimidine or thiophene moieties, which show potent anticancer (IC50 < 10 µM) and antimicrobial (MIC < 3 µg/mL) effects .

- The chloromethyl group may confer reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes), but this requires experimental validation.

Physicochemical and Pharmacokinetic Properties

- Solubility : The chloromethyl group reduces aqueous solubility compared to hydroxy tolbutamide (logS: -3.5 vs. -2.8) .

- Toxicity: Chlorinated benzenesulfonamides often exhibit higher hepatotoxicity risks, as seen in analogues like 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (CAS 346692-38-4) .

Structure-Activity Relationship (SAR) Insights

- Electrophilic Substitutions : Chloromethyl or nitro groups (e.g., Compound 16) enhance antimicrobial activity but increase toxicity .

- Heterocyclic Moieties : Pyrimidine or thiophene substituents (e.g., Compounds 28, 29) improve anticancer potency by targeting kinase domains .

- Carbamoyl vs. Aryl Groups : Butylcarbamoyl groups (target compound) may favor passive diffusion across membranes, while aryl groups (e.g., Compound B) enhance target specificity .

Biological Activity

N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, focusing on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Name : this compound

- Molecular Formula : C12H16ClN2O3S

- Molecular Weight : 304.79 g/mol

Enzyme Inhibition

Recent studies have highlighted the compound's potent inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II.

- Inhibition Potency :

These findings suggest that this compound could be a promising candidate for targeting CA IX in cancer therapy, especially given its role in tumorigenesis and metastasis.

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using the MDA-MB-231 breast cancer cell line. The results indicated that:

- The compound induced apoptosis significantly, with a reported increase in annexin V-FITC positivity by 22-fold compared to control groups .

- This suggests a mechanism by which the compound may selectively induce cell death in cancer cells while sparing normal cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. The compound was tested against various bacterial strains, revealing:

- Effective inhibition of bacterial growth through interference with carbonic anhydrases present in bacteria.

- Potential anti-biofilm activity, further supporting its use as an antibacterial agent .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Moderate to strong binding affinity with human serum albumin (HSA), which may influence its bioavailability and distribution in the body.

- The interaction with HSA was characterized by static fluorescence quenching mechanisms, indicating hydrophobic interactions and hydrogen bonding .

Table 1: Summary of Biological Activities

Q & A

What are the recommended analytical techniques for characterizing the purity and structural integrity of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide?

Basic

To ensure structural fidelity and purity, employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of the butylcarbamoyl and chloromethyl groups. Compare chemical shifts with analogous sulfonamide derivatives (e.g., δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfonamide groups) .

- High-Performance Liquid Chromatography (HPLC) : Optimize a reverse-phase method (C18 column, acetonitrile/water gradient) to assess purity >95%.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in DCM/hexane (1:3) and analyze packing motifs, as demonstrated for related N-aryl sulfonamides .

How can researchers design kinetic studies to investigate the hydrolytic stability of the chloromethyl group under varying pH conditions?

Advanced

To evaluate hydrolytic susceptibility:

- pH-Rate Profiling : Prepare buffered solutions (pH 2–12, ionic strength 0.1 M). Monitor degradation via HPLC at 254 nm, quantifying remaining substrate over time. Include controls for autohydrolysis.

- Activation Energy Determination : Conduct Arrhenius studies (e.g., 25–60°C) to calculate for hydrolysis. Use pseudo-first-order kinetics under excess buffer conditions.

- Structural Analysis of Byproducts : Isolate hydrolyzed products (e.g., hydroxymethyl derivatives) via flash chromatography and characterize using LC-MS. Reference analogous chloromethyl sulfonamide degradation pathways .

What synthetic routes are available for introducing the butylcarbamoyl moiety into benzenesulfonamide derivatives?

Basic

The butylcarbamoyl group can be introduced via:

- Carbamoylation : React 4-(chloromethyl)benzenesulfonamide with butyl isocyanate in dry THF under nitrogen, using DMAP as a catalyst (0°C to RT, 12 h). Purify via silica gel chromatography (ethyl acetate/hexane) .

- Post-Functionalization : For pre-synthesized sulfonamides, employ a coupling reagent (e.g., HATU) with butylamine and carbonyl diimidazole in DMF. Monitor completion by TLC .

What strategies can resolve contradictory bioactivity data between in vitro cytotoxicity assays and in vivo tumor models for this compound?

Advanced

Address discrepancies through:

- Metabolic Profiling : Use liver microsome assays to identify metabolites that may alter activity in vivo. Compare with in vitro results using the SRB cytotoxicity assay .

- Tumor Penetration Studies : Employ fluorescently labeled analogs to quantify compound distribution in tumor xenografts via confocal microscopy.

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration data with tumor growth inhibition metrics to identify exposure-response mismatches .

Which crystallization solvents optimize yield and purity for this compound during recrystallization?

Basic

Optimize crystallization using:

- Binary Solvent Systems : Test DCM/hexane (1:4) or ethyl acetate/ethanol (1:1). Slow evaporation at 4°C typically yields high-purity crystals (>99%), as shown for structurally similar N-(aryl)sulfonamides .

- Thermodynamic vs. Kinetic Control : For polymorph screening, vary cooling rates (0.1–5°C/min) in ethanol/water mixtures.

How does electronic perturbation of the chloromethyl group affect nucleophilic substitution pathways in related sulfonamide derivatives?

Advanced

Investigate substituent effects via:

- Hammett σ Constants : Correlate reaction rates (e.g., with thiols or amines) against σ values for para-substituted chloromethyl analogs. Electron-withdrawing groups (e.g., -NO) accelerate substitution .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and charge distribution on the chloromethyl carbon. Compare with experimental kinetic data .

What validated protocols exist for assessing plasma protein binding of sulfonamide derivatives using equilibrium dialysis?

Basic

Use the following methodology:

- Equilibrium Dialysis : Incubate compound (10 µM) with human plasma in dialysis chambers (MWCO 10 kDa) for 6 h at 37°C. Quantify free fraction via LC-MS/MS.

- Validation : Include control compounds (e.g., warfarin for high binding) and assess recovery rates (>95%). Adapt protocols from SRB assay validation for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.